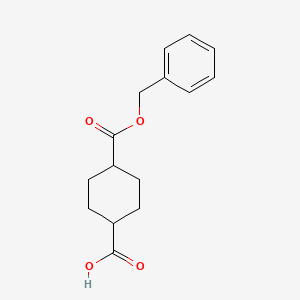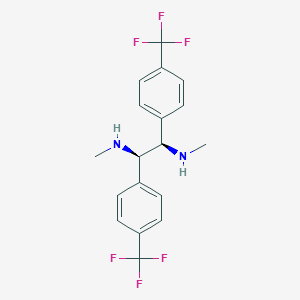
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to phenyl rings, which are further connected to a central ethane-1,2-diamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and ethane-1,2-diamine.
Condensation Reaction: The aldehyde groups of 4-(trifluoromethyl)benzaldehyde react with the amine groups of ethane-1,2-diamine under acidic or basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Methylation: The final step involves the methylation of the amine groups using methyl iodide or dimethyl sulfate to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials, such as polymers or coatings with unique properties.
Wirkmechanismus
The mechanism of action of (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine: Similar structure but without the trifluoromethyl groups.
(1R,2R)-N1,N2-Dimethyl-1,2-bis(4-methylphenyl)ethane-1,2-diamine: Similar structure with methyl groups instead of trifluoromethyl groups.
Uniqueness
The presence of trifluoromethyl groups in (1R,2R)-N1,N2-Dimethyl-1,2-bis(4-(trifluoromethyl)phenyl)ethane-1,2-diamine imparts unique properties such as increased lipophilicity and metabolic stability, which may enhance its performance in various applications compared to similar compounds without these groups.
Eigenschaften
IUPAC Name |
(1R,2R)-N,N'-dimethyl-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F6N2/c1-25-15(11-3-7-13(8-4-11)17(19,20)21)16(26-2)12-5-9-14(10-6-12)18(22,23)24/h3-10,15-16,25-26H,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPBPDDAIKYJNS-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)C(F)(F)F)C(C2=CC=C(C=C2)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](C1=CC=C(C=C1)C(F)(F)F)[C@@H](C2=CC=C(C=C2)C(F)(F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-2'-chloro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194096.png)
![4-Amino-2'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194105.png)
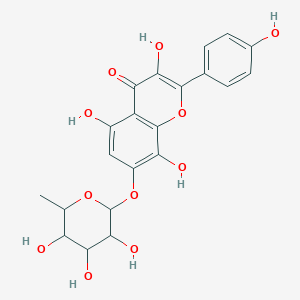
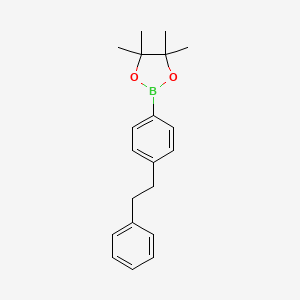
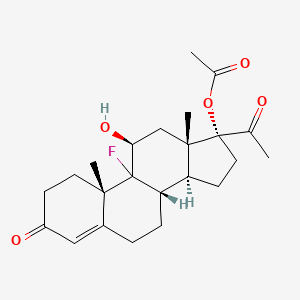
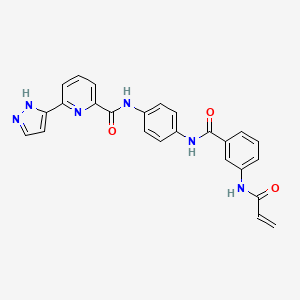
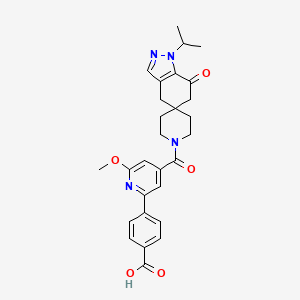
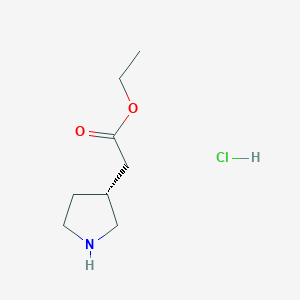
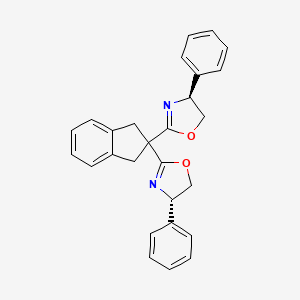
![4-[4-[2,4,5-tris[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8194147.png)
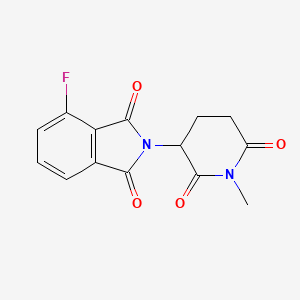
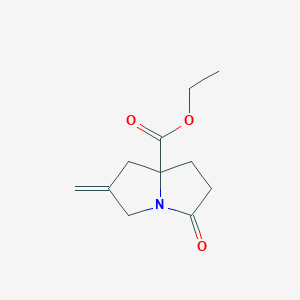
![4-Amino-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8194179.png)
